Bis(2-hydroxyethylthio)methane
Overview
Description
Bis(2-hydroxyethylthio)methane: is an organic compound that belongs to the class of sulfur-containing compounds. It is characterized by the presence of two hydroxyethylthio groups attached to a central methane molecule. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
Bis(2-hydroxyethylthio)methane, also known as 2,2’-(Methylenebis(sulfanediyl))diethanol, is a degradation product of sulfur mustards . Sulfur mustards are a class of toxic agents that have been used in chemical warfare
Mode of Action
It is known to be produced in aqueous media during the hydrolysis of sulfur sesquimustards .
Biochemical Pathways
It is a degradation product of sulfur mustards, which are known to alkylate dna and proteins, disrupting their normal function .
Pharmacokinetics
It is known to be produced in aqueous media during the hydrolysis of sulfur sesquimustards , suggesting that it may be present in environmental water samples .
Result of Action
As a degradation product of sulfur mustards, it may contribute to the toxic effects of these compounds .
Action Environment
This compound can be formed in the event of an accidental release into the environment during the storage, production, and processing of highly toxic blister agents . Its presence in the aquatic environment may be evidence of the use of toxic agents from the class of sulfur mustards .
Biochemical Analysis
Biochemical Properties
Bis(2-hydroxyethylthio)methane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and stability of the enzymes involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes and affect metabolic pathways, leading to changes in cellular function
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways . Additionally, it can cause changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause toxicity in animal models, highlighting the importance of determining the appropriate dosage for different applications . These findings are crucial for developing safe and effective uses of the compound in various fields.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by enzymes involved in sulfur metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells and organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function in biological systems.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethylthio)methane can be synthesized through the hydrolysis of sulfur sesquimustards, specifically bis(2-chloroethylthio)methane. The hydrolysis process involves the reaction of bis(2-chloroethylthio)methane with water, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by controlling reaction conditions such as temperature and pressure. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyethylthio)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyethylthio groups, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Bis(2-hydroxyethylthio)methane has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Bis(2-hydroxyethylthio)ethane
- Bis(2-hydroxyethylthio)propane
- Bis(2-hydroxyethylthio)butane
- Bis(2-hydroxyethylthio)pentane
Comparison: Bis(2-hydroxyethylthio)methane is unique due to its specific structure and the presence of two hydroxyethylthio groups attached to a central methane molecule. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs, such as bis(2-hydroxyethylthio)ethane or bis(2-hydroxyethylthio)propane .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECBAMNQFGJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCSCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044945 | |
Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
44860-68-6 | |
Record name | Bis(2-hydroxyethylthio)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44860-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044860686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-hydroxyethylthio)methane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-hydroxyethylthio)methane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[methylenebis(thio)]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(METHANEDIYLDISULFANEDIYL)DIETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T42G735LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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